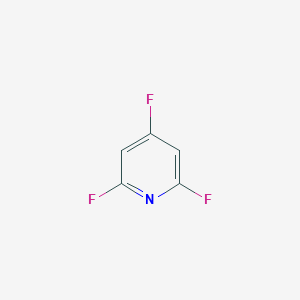

2,4,6-Trifluoropyridine

Übersicht

Beschreibung

Synthesis Analysis

Nucleophilic Substitution in Halopyridines : 2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine undergo nucleophilic substitution predominantly at the 4-position. However, after introducing a trialkylsilyl group at C-3 or C-5, the halogen at the 6-(2-) position is displaced selectively (Schlosser et al., 2005).

Synthesis of Fluorinated Polyimides : Novel diamine monomers, including derivatives of 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine, have been synthesized for producing various fluorinated polyimides (Madhra et al., 2002).

Molecular Structure Analysis

- Crystallographic Analysis : The structural determination of triflate salt precursors in the synthesis of fluoropyridines has been crucial for confirming the desired molecular structure (Davis & Fettinger, 2018).

Chemical Reactions and Properties

Reactions with Silver(I) Salts : 4-(Aminomethyl)pyridine ligand reacts with silver(I) salts forming a variety of structural motifs depending on the components' ratio. These reactions involve hydrogen bonding, pi-stacking, and closed-shell Ag-Ag interactions (Feazell et al., 2006).

Reaction with Nucleophilic Reagents : The CF3S group in certain pyridine derivatives is readily replaced under the action of O- and S-nucleophiles. Competition is detected between the replacement of a chlorine atom on the pyridine ring and the fluorine-containing group under the action of N-nucleophilic reagents (Sipyagin et al., 1994).

Physical Properties Analysis

- Synthesis and Properties of Polyimides : The synthesis of novel diamine monomers leading to various fluorinated polyimides has been crucial in understanding the physical properties of such compounds. These polyimides are soluble in several organic solvents and display high thermal stability (Madhra et al., 2002).

Chemical Properties Analysis

- Reactivity in Cycloadditions : The reactivity of 4-trifluoromethyl-1,3-oxazin-6-ones with electron-poor dienophiles has been studied, yielding new 2-trifluoromethyl pyridines. These findings are significant for further transformations and applications of these pyridines (Evariste et al., 1993).

Wissenschaftliche Forschungsanwendungen

Solvent-Free Synthesis Applications

2,4,6-Trifluoropyridine serves as a precursor in the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, highlighting its utility in developing compounds with potential biological and pharmaceutical properties, including anti-convulsant and anti-malarial activities. This synthesis method emphasizes environmental friendliness and efficiency by avoiding solvent use, employing 1,3-dibromo-5,5-dimethylhydantoin as a catalyst to facilitate the reaction under solvent-free conditions (Maleki, 2015).

Reactivity and Derivative Synthesis

The reactivity of 2,4,6-Trifluoropyridine with sodium azide to form triazidopyridines and its diiodo derivative underlines its significance in synthesizing highly reactive and functionalized pyridine derivatives. These derivatives are valuable for their potential applications in cycloaddition, phosphorylation, and reduction reactions, serving as intermediates in organic synthesis (Chapyshev & Chernyak, 2012).

Regioselective Substitution

Research on regiochemically flexible substitutions of halopyridines, including 2,4,6-Trifluoropyridine, reveals techniques for altering regioselectivity through strategic introduction of trialkylsilyl groups. This manipulation enables selective nucleophilic substitution reactions at less reactive positions, expanding the versatility of pyridine derivatives in synthetic chemistry (Schlosser, Bobbio, & Rausis, 2005).

Photophysical Properties

Studies on the photophysical properties of fluorine-substituted pyridines, including 2,4,6-Trifluoropyridine, contribute to understanding their crystallization behavior and potential applications in materials science. The impact of fluorine substituents on pyridine's crystallization and molecular properties highlights its potential in designing new materials (Vasylyeva & Merz, 2010).

Chemical Sensors

The synthesis of 2,4,6-trisubstituted pyridines for applications in organic electronics and pH sensors underscores the functional utility of 2,4,6-Trifluoropyridine in creating compounds with significant optical absorption and thermal stability. These properties are crucial for their potential use in organic electronics and as intracellular pH meters, indicating the role of 2,4,6-Trifluoropyridine in developing advanced sensor technologies (Naik et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDRWXKBKVVUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382560 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trifluoropyridine | |

CAS RN |

3512-17-2 | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3512-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)